(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a substituted phenyl group. This compound belongs to the class of cyclopropanamines, which are notable for their unique three-membered ring structure that imparts distinctive chemical properties and biological activities. The compound is relevant in medicinal chemistry and organic synthesis due to its potential applications as a pharmaceutical intermediate and as a building block for more complex molecules.
The synthesis of (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine generally involves the cyclopropanation of an appropriate precursor. A common synthetic route is the reaction of (4-ethoxyphenyl)diazomethane with an amine under controlled conditions. This reaction often employs catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring.
In an industrial context, the production process is optimized for large-scale synthesis, focusing on maximizing yield and purity. This may include advanced techniques like continuous flow reactors and purification methods such as recrystallization or chromatography to isolate the desired enantiomer effectively.
The molecular formula of (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. Its structural representation showcases a cyclopropane ring bonded to a 4-ethoxyphenyl group.
(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine can undergo several chemical transformations:
For oxidation reactions, potassium permanganate or chromium trioxide are frequently used as oxidizing agents. For reduction reactions, lithium aluminum hydride or sodium borohydride serve as effective reducing agents. Substitution reactions may involve halogens or nucleophiles such as sodium azide under suitable conditions.
The mechanism of action for (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine primarily involves its interaction with specific biological targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various pharmacological effects. The precise pathways and interactions depend on the context of its application in medicinal chemistry and biological studies.
The compound exhibits typical characteristics associated with cyclopropane derivatives. Its melting point and boiling point are not explicitly stated in the sources but can be inferred from similar compounds in literature.
The chemical stability and reactivity profile are influenced by the cyclopropane ring's strain and the substituents on the phenyl group. The presence of the ethoxy group affects its solubility and interaction with other chemical species.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine |
| InChI Key | HUSKAVYEEJPUJN-WDEREUQCSA-N |
(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine finds diverse applications in scientific research:
These applications highlight its significance in both academic research and industrial contexts.
The construction of the ethoxyphenyl-substituted cyclopropane core typically employs cyclopropanation reactions on appropriately functionalized alkene precursors. Two dominant substrate categories exist:
Key alkene precursors include:
Achieving the desired (1R,2S) absolute configuration is paramount. Key stereocontrolled strategies include:
The choice between diazo-based Simmons-Smith reactions and transition metal-catalyzed decomposition of diazo compounds significantly impacts efficiency and stereoselectivity.
Table 1: Comparison of Cyclopropanation Methodologies for Ethoxyphenyl-Substituted Cyclopropane Synthesis
| Method | Reagents/Catalysts | Advantages | Disadvantages | Typical dr/ee | Key Applications |
|---|---|---|---|---|---|
| Diazo Decomposition (Metal-Catalyzed) | Diazoacetate, Rh₂(OAc)₄, Chiral Rh/Cu | High enantioselectivity possible, Broad substrate scope | Handling hazardous/explosive diazo compounds, Cost of chiral catalysts | 85-98% ee, 8:1->20:1 dr | Direct synthesis of ester precursors from styrenes |
| Simmons-Smith | CH₂I₂, Zn(Cu) (Et₂Zn, CH₂I₂) | Milder conditions for sensitive substrates, No N₂ generation | Poor stereocontrol (racemic), Limited scope for electron-deficient alkenes | Racemic | Synthesis of unsubstituted cyclopropanes or where stereochemistry set later |
| Donor-Acceptor Carbenes | Stabilized Diazo Compounds (e.g., aryldiazoacetates), Chiral Catalyst | High stereoselectivity, Efficient with electron-rich alkenes | Diazo stability/synthesis, Catalyst optimization required | >90% ee, >15:1 dr | High-yield, stereoselective synthesis of disubstituted cyclopropanes |
Transition metal-catalyzed decomposition (primarily Rh or Cu) of donor-acceptor diazo compounds (e.g., aryl diazoacetates) reacting with p-ethoxystyrene or protected precursors offers the most direct route to enantiomerically enriched trans-1,2-disubstituted cyclopropane carboxylates with the (1R,2S) configuration [1] [3]. Simmons-Smith reactions, while useful for methylene transfer, generally provide racemic products unless chiral auxiliaries or catalysts are employed, making them less ideal for direct synthesis of the chiral amine core [6].
The ethoxy group can be introduced either before or after cyclopropane ring formation, each with trade-offs:
When stereoselective synthesis yields insufficient enantiopurity, or racemic routes are employed, resolution is essential. Key methods for resolving racemic trans-2-(4-Ethoxyphenyl)cyclopropan-1-amine include:
Table 2: Comparison of Chiral Separation Methods for Racemic 2-(4-Ethoxyphenyl)cyclopropan-1-amine
| Method | Principle | Key Agents/Conditions | Max. Theoretical Yield | Typical ee Achieved | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Preparative Chiral HPLC/SFC | Enantioselective adsorption on CSP | Cyclofructan (CF6-P), Polysaccharide CSPs; CO₂/MeOH/Additive (SFC) | 50% per injection cycle | >99% | High ee, Automation possible | High solvent/cost, Low throughput, Recovery |
| Diastereomeric Salt Crystallization | Diff. solubility of diastereomeric salts | (R)-(-)-Mandelic acid, D-DTTA; EtOH, IPA, Acetone | 50% per crystallization cycle | 98->99% | Scalable, Lower cost (prep scale) | ≤50% Yield, Screening required, Acid/Base waste |
| Enzymatic Kinetic Resolution (Acylation) | Enantioselective enzymatic acylation | CAL-B, PSL; Vinyl Acetate; Toluene, MTBE | 50% (unreacted amine) | >98% | Mild conditions, High selectivity (E) | ≤50% Yield, Enzyme cost, Acyl donor waste |
| Cocrystal Resolution (CBR) | Diff. solubility of enantiomeric cocrystals | Chiral Coformer (e.g., Tartaric acid derivative) | ≤50% per cycle | High (if conglomerate) | Greener, Milder than salt formation | Limited scope, Coformer screening needed |
Deracemization processes, coupling an enantioselective transformation (like enzymatic acylation in KR) with in situ racemization of the unreactive enantiomer, represent a cutting-edge approach to overcome the 50% yield barrier inherent in traditional KR and classical resolution. While still under development for complex amines like cyclopropyl derivatives, it holds significant future promise [10]. Cocrystal-Based Resolution (CBR) using tailor-made chiral coformers (e.g., derivatives of tartaric acid, alkaloids) to form diastereomeric cocrystals is an emerging greener alternative to classical salt formation, leveraging non-ionic interactions, though its application to this specific cyclopropylamine is still developing [10].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: